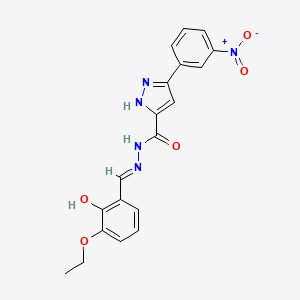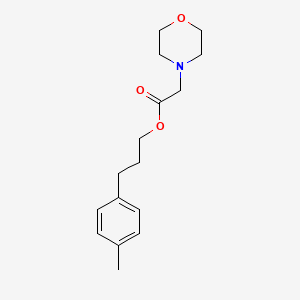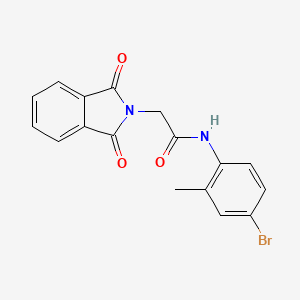![molecular formula C26H21Cl2NO4S B11648569 (5Z)-3-(4-chlorobenzyl)-5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11648569.png)
(5Z)-3-(4-chlorobenzyl)-5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-3-(4-クロロベンジル)-5-{4-[(4-クロロベンジル)オキシ]-3-エトキシベンジリデン}-1,3-チアゾリジン-2,4-ジオンは、チアゾリジンジオン系に属する合成有機化合物です。これらの化合物は、特に糖尿病やその他の代謝性疾患の治療において、医薬品化学において多様な用途があることで知られています。この化合物の独特の構造は、チアゾリジン-2,4-ジオンコアを特徴としており、さまざまな科学研究分野で関心の対象となっています。
準備方法
合成経路と反応条件
(5Z)-3-(4-クロロベンジル)-5-{4-[(4-クロロベンジル)オキシ]-3-エトキシベンジリデン}-1,3-チアゾリジン-2,4-ジオンの合成は、通常、容易に入手可能な前駆体から始まり、複数の手順を伴います。重要な手順には、以下が含まれます。
チアゾリジン-2,4-ジオンコアの形成: これは、適切なアミンとカルボニル化合物を、硫黄源の存在下で反応させることによって実現できます。
ベンジリデン基の導入: この手順は、チアゾリジン-2,4-ジオンコアとアルデヒドまたはケトンとの縮合を伴います。
工業的生産方法
この化合物の工業的生産は、高い収率と純度を確保するために、上記の合成経路の最適化を伴う可能性があります。これには、触媒、制御された反応条件、再結晶またはクロマトグラフィーなどの精製技術の使用が含まれる場合があります。
化学反応の分析
反応の種類
(5Z)-3-(4-クロロベンジル)-5-{4-[(4-クロロベンジル)オキシ]-3-エトキシベンジリデン}-1,3-チアゾリジン-2,4-ジオンは、以下を含むさまざまな化学反応を受けることができます。
酸化: この化合物は、スルホキシドまたはスルホンを形成するために酸化できます。
還元: 還元反応は、ジヒドロ誘導体の形成につながる可能性があります。
置換: クロロベンジル基は、他の求核剤と置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸、過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: アミン、チオール、アルコキシドなどの求核剤は、塩基性条件下で使用できます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性がありますが、置換反応は分子にさまざまな官能基を導入できます。
科学研究の応用
化学: 有機合成における汎用性の高い中間体として。
生物学: 細胞プロセスや代謝経路に対する影響を研究する。
医学: 代謝性疾患、癌、その他の疾患に対する治療薬としての可能性を調査する。
産業: 新しい材料の開発または化学反応における触媒としての潜在的な用途。
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. It may be used in the synthesis of other biologically active compounds.
Biology
In biological research, this compound may be investigated for its effects on cellular processes and its potential as a therapeutic agent. Studies may focus on its interactions with specific enzymes or receptors.
Medicine
In medicine, thiazolidinedione derivatives are known for their antidiabetic properties. This compound may be explored for its potential to modulate glucose metabolism and improve insulin sensitivity.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
作用機序
(5Z)-3-(4-クロロベンジル)-5-{4-[(4-クロロベンジル)オキシ]-3-エトキシベンジリデン}-1,3-チアゾリジン-2,4-ジオンの作用機序は、特定の分子標的や経路との相互作用を伴います。これらには、以下が含まれる可能性があります。
分子標的: 代謝プロセスに関与する酵素、受容体、またはタンパク質。
経路: グルコース代謝、炎症、または細胞増殖に関連するシグナル伝達経路のモジュレーション。
類似の化合物との比較
類似の化合物
ロシグリタゾン: 糖尿病の治療に使用される別のチアゾリジンジオン。
ピオグリタゾン: 代謝性疾患に類似の用途があるチアゾリジンジオン。
独自性
(5Z)-3-(4-クロロベンジル)-5-{4-[(4-クロロベンジル)オキシ]-3-エトキシベンジリデン}-1,3-チアゾリジン-2,4-ジオンは、クロロベンジル基やエトキシベンジリデン基の存在など、特定の構造的特徴を持つため、他のチアゾリジンジオンと比較して、独自の生物学的活性と化学的特性を持つ可能性があります。
類似化合物との比較
Similar Compounds
Similar compounds include other thiazolidinedione derivatives, such as:
- Rosiglitazone
- Pioglitazone
- Troglitazone
Uniqueness
This compound is unique in its specific substitution pattern and the presence of the 4-chlorophenyl and 3-ethoxyphenyl groups. These structural features may confer distinct biological activities and reactivity compared to other thiazolidinediones.
特性
分子式 |
C26H21Cl2NO4S |
|---|---|
分子量 |
514.4 g/mol |
IUPAC名 |
(5Z)-5-[[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C26H21Cl2NO4S/c1-2-32-23-13-19(7-12-22(23)33-16-18-5-10-21(28)11-6-18)14-24-25(30)29(26(31)34-24)15-17-3-8-20(27)9-4-17/h3-14H,2,15-16H2,1H3/b24-14- |
InChIキー |
BSGVNRCTCATILT-OYKKKHCWSA-N |
異性体SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl |
正規SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-Chloro-benzyl)-N-[4-(1-methyl-piperidin-4-ylidene-hydrazinocarbonyl)-phenyl]-methanesulfonamide](/img/structure/B11648502.png)

![2-(3-{(E)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B11648512.png)
![(6Z)-5-imino-6-(2-methylbenzylidene)-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11648513.png)
![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B11648520.png)

![(3-Chloro-phenyl)-(10,11-dihydro-dibenzo[b,f]azepin-5-yl)-methanone](/img/structure/B11648535.png)
![1-{[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-2,2,4-trimethyl-6-trityl-1,2-dihydroquinoline](/img/structure/B11648543.png)
![1-(2,4-Dimethyl-phenyl)-2-(4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone](/img/structure/B11648545.png)

![Ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-2-{[4-(methylsulfanyl)phenyl]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11648551.png)
![7-Tert-butyl-4-hydrazinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11648552.png)

![1-[(4-Methoxyphenyl)sulfonyl]-2,2,4,7-tetramethyl-1,2-dihydroquinoline](/img/structure/B11648565.png)
